molecular formula C9H18O2 B14705176 3-Hexanone, 5-hydroxy-2,2,5-trimethyl- CAS No. 14705-23-8

3-Hexanone, 5-hydroxy-2,2,5-trimethyl-

Cat. No.: B14705176
CAS No.: 14705-23-8
M. Wt: 158.24 g/mol
InChI Key: KWRSZLJIANZKIX-UHFFFAOYSA-N
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Description

The compound 3-Hexanone, 5-hydroxy-2,2,5-trimethyl- is an aliphatic ketone derivative with a hydroxyl group and three methyl substituents at positions 2, 2, and 5 on the hexanone backbone. These compounds are typically used as intermediates in organic synthesis, solvents, or in industrial applications due to their volatility and reactivity .

Properties

CAS No.

14705-23-8

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

5-hydroxy-2,2,5-trimethylhexan-3-one

InChI

InChI=1S/C9H18O2/c1-8(2,3)7(10)6-9(4,5)11/h11H,6H2,1-5H3

InChI Key

KWRSZLJIANZKIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CC(C)(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One method for synthesizing 3-Hexanone, 5-hydroxy-2,2,5-trimethyl- involves the reaction of 5-methyl-2-hexanone with sulfuryl chloride to produce 3-chloro-5-methyl-2-hexanone. This intermediate is then converted to 3-acetoxy ketone, which is subsequently hydrolyzed to yield a mixture of 2-hydroxy-5-methyl-3-hexanone and 3-Hexanone, 5-hydroxy-2,2,5-trimethyl- .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Hexanone, 5-hydroxy-2,2,5-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

3-Hexanone, 5-hydroxy-2,2,5-trimethyl- has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hexanone, 5-hydroxy-2,2,5-trimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity and interactions with other molecules. These functional groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s biological and chemical properties .

Comparison with Similar Compounds

Structural and Functional Differences

  • Methyl groups at C2 and C5 introduce steric hindrance, reducing reactivity in nucleophilic reactions compared to less-substituted analogs like 3-hexanone . The nitro group in 3-hexanone, 2,5-dimethyl-4-nitro- (CAS 59906-54-6) significantly alters reactivity, making it suitable for electrophilic substitution reactions .

Toxicity and Exposure Limits

  • 3-Hexanone (CAS 589-38-8) has a proposed Acceptable Occupational Exposure Limit (AOEL) of 67 ppm, based on extrapolation from pentanones (e.g., 2-pentanone TLV-TWA: 200 ppm) .
  • Hydroxy- and methyl-substituted derivatives (e.g., 5-hydroxy-2-methyl-) may exhibit lower volatility and different toxicity profiles due to increased polarity, though specific data are lacking in the evidence .

Key Research Findings

  • Physicochemical Properties: Methyl and hydroxy substituents linearly correlate with boiling point elevation and solubility reduction. For example, 3-hexanone (b.p. ~124°C) vs. 4-hydroxy-2,2,5,5-tetramethyl-3-hexanone (estimated b.p. >180°C) .
  • Toxicological Gaps: Limited data exist for hydroxy- and methyl-substituted variants, necessitating further studies to establish exposure guidelines .

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